3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
Description
3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a triazole-based hydrazone derivative characterized by a 1,2,4-triazole core substituted with a sulfanyl (-SH) group at position 5 and a 4-ethoxyphenyl group at position 2. The hydrazone moiety is formed by the condensation of 3-fluorobenzaldehyde with the triazole scaffold. Its structural uniqueness lies in the combination of electron-withdrawing (fluorine) and electron-donating (ethoxy) substituents, which may modulate reactivity and biological interactions .
Properties
CAS No. |
624725-29-7 |
|---|---|
Molecular Formula |
C17H16FN5OS |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2Z)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16FN5OS/c1-2-24-15-8-6-13(7-9-15)16-20-21-17(25)23(16)22-19-11-12-4-3-5-14(18)10-12/h3-11,22H,2H2,1H3,(H,21,25)/b19-11- |
InChI Key |
IXVFVDPDZHOAOI-ODLFYWEKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C\C3=CC(=CC=C3)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
A common approach involves cyclizing thiosemicarbazide derivatives under alkaline conditions. For example, reacting 4-ethoxyphenyl-substituted thiosemicarbazides with potassium hydroxide in ethanol at 60°C yields the triazole-thiol core. This method, reported by Rekowski et al., achieves 80–94% yields through meticulous pH control and solvent selection.
Functionalization via Alkylation
Ethyl chloroacetate is frequently employed to alkylate the triazole-thiol group. In a representative procedure, 4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazole-3-thione reacts with ethyl chloroacetate in dimethylformamide (DMF) with triethylamine as a base, producing the ester intermediate in 80% yield. Subsequent hydrazinolysis with hydrazine hydrate in propan-2-ol generates the hydrazide precursor essential for hydrazone formation.
Hydrazone Formation with 3-Fluorobenzaldehyde
The condensation of the triazole-thiol hydrazide with 3-fluorobenzaldehyde constitutes the final step. Three optimized methods are documented:
Classical Reflux Condensation
Procedure :
-
Dissolve the hydrazide (1 mmol) and 3-fluorobenzaldehyde (1.1 mmol) in ethanol (10 mL).
-
Add 2–3 drops of glacial acetic acid as a catalyst.
-
Reflux at 80°C for 12–24 hours.
-
Isolate the precipitate via vacuum filtration and purify by recrystallization or column chromatography.
Outcomes :
Ultrasound-Assisted Synthesis
Procedure :
-
Mix hydrazide and aldehyde in methanol (1:1 molar ratio).
-
Subject the mixture to ultrasound irradiation (40 kHz, 300 W) at 50°C for 1–2 hours.
-
Filter and wash the product with cold ethanol.
Outcomes :
Catalytic Acid-Mediated Reaction
Procedure :
-
Combine reactants in dichloromethane with a catalytic amount of hydrochloric acid (0.1 eq).
-
Stir at room temperature for 6–8 hours.
-
Neutralize with sodium bicarbonate, extract with DCM, and evaporate under reduced pressure.
Outcomes :
Optimization and Challenges
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 78 | 96 |
| Methanol | 50 | 92 | 98 |
| DCM | 25 | 85 | 94 |
Methanol outperforms ethanol due to better solubility of intermediates, while DCM enables milder conditions.
Competing Side Reactions
-
Oxidation of Thiol Groups : Prolonged heating in aerobic conditions can oxidize the sulfanyl (-SH) group to disulfides (-S-S-). Nitrogen purging or antioxidant additives (e.g., ascorbic acid) mitigate this.
-
Imine Isomerization : The E/Z configuration of the hydrazone must be controlled via pH adjustment (optimal pH 4–6).
Structural Characterization
Spectroscopic Analysis
Chromatographic Purity Assessment
Industrial and Environmental Considerations
Scalability
Chemical Reactions Analysis
Types of Reactions
3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The fluorine atom in the benzaldehyde moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects . The triazole ring and the fluorobenzaldehyde moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
The target compound shares a common 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole core with several derivatives, differing in the aldehyde substituent. Key structural analogues include:
Key Observations :
- Steric Influence : Bulky groups (e.g., tert-butyl in ) may reduce solubility but improve membrane permeability.
- Halogenation : Bromine and fluorine in analogues (e.g., ) could enhance antimicrobial activity via increased electrophilicity or halogen bonding .
Comparison with Analogues :
- 4-Ethoxy-3-methoxybenzaldehyde derivative : Synthesized similarly, but with a more complex aldehyde requiring protection/deprotection steps for methoxy and ethoxy groups .
- Halogenated Derivatives : Bromine/fluorine substituents may necessitate inert atmospheres or specialized catalysts to prevent side reactions .
Physicochemical Properties
- Solubility : The 3-fluorobenzaldehyde derivative is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to its polar hydrazone and sulfanyl groups. Lipophilic analogues (e.g., tert-butyl ) show reduced aqueous solubility.
- Stability : The sulfanyl (-SH) group may confer susceptibility to oxidation, requiring storage under inert conditions, similar to thiourea derivatives .
Inference :
- The 3-fluorobenzaldehyde derivative’s anti-inflammatory activity may parallel urea/thiourea analogues (), but its antimicrobial efficacy could be lower than benzylidenehydrazine derivatives ().
Crystallographic and Analytical Data
Biological Activity
3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of hydrazones typically involves the condensation of hydrazine derivatives with carbonyl compounds. In the case of 3-fluorobenzaldehyde hydrazone derivatives, methods have been developed that enhance regioselectivity and yield through the use of fluorinated solvents, which facilitate the reaction by increasing the electrophilicity of the carbonyl group .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of fluorinated hydrazones. For instance, a related fluorinated compound exhibited significant antibacterial activity against various strains including Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than standard antibiotics like kanamycin . The presence of electron-withdrawing groups such as fluorine enhances the compound's lipophilicity and interaction with bacterial membranes, which is crucial for its antimicrobial efficacy.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 3-Fluorobenzaldehyde Hydrazone | 5.6 | E. coli |
| Related Hydrazone | 1.3 | P. aeruginosa |
| Kanamycin | - | P. aeruginosa |
Anticancer Activity
The anticancer potential of similar hydrazones has been investigated, particularly in prostate cancer cells (PC-3). A study revealed that a related thiosemicarbazone derivative induced significant cytotoxic effects with an IC50 value of approximately 18.46 µM. Mechanistic studies indicated that this compound triggered apoptosis through mitochondrial impairment and caspase activation pathways .
The biological activity of 3-fluorobenzaldehyde hydrazones can be attributed to several mechanisms:
- Enzymatic Inhibition : Some fluorinated hydrazones have been shown to inhibit key bacterial enzymes, such as ecKAS III, which is involved in fatty acid synthesis . This inhibition disrupts essential metabolic pathways in bacteria.
- Induction of Apoptosis : In cancer cells, these compounds can induce apoptosis through intrinsic pathways involving mitochondrial dysfunction and caspase activation .
Case Studies
- Antibacterial Efficacy : A study on a series of fluorinated hydrazones demonstrated their antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds were found to be more effective than traditional antibiotics in some cases .
- Anticancer Studies : The effectiveness of similar compounds in inducing apoptosis was evaluated in vitro using PC-3 cells. The results indicated that these compounds could significantly alter cell morphology and increase DNA fragmentation, signifying their potential as anticancer agents .
Q & A
Q. What are the established synthetic methodologies for preparing this compound, and what reaction conditions optimize yield?
The synthesis typically involves condensation reactions between 3-fluorobenzaldehyde and hydrazine derivatives, followed by cyclization to form the triazole core. Key steps include:
- Hydrazone formation : Reacting 3-fluorobenzaldehyde with a hydrazine precursor under acidic or basic conditions (e.g., ethanol with catalytic piperidine) .
- Triazole ring closure : Using reagents like thiourea or thiosemicarbazide, with temperature control (60–80°C) to favor 1,2,4-triazole formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while methanol/water mixtures enhance crystallization . Yield optimization requires strict pH control (neutral to slightly acidic) and inert atmospheres to prevent oxidation of sulfanyl groups .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
- NMR spectroscopy : 1H and 13C NMR confirm the hydrazone linkage (N–H protons at δ 10–12 ppm) and triazole ring protons (δ 7.5–8.5 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% purity threshold for biological assays) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects fragmentation patterns indicative of sulfanyl group stability .
Q. What preliminary biological screening assays are recommended to evaluate antimicrobial or anticancer potential?
- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, complemented by apoptosis markers (Annexin V/PI staining) .
- Enzyme inhibition : Fluorometric assays targeting triazole-sensitive enzymes like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) .
Advanced Research Questions
Q. How do electronic effects of the 3-fluorobenzaldehyde and 4-ethoxyphenyl substituents influence reactivity and bioactivity?
- Electron-withdrawing fluorine : Enhances electrophilicity at the aldehyde group, facilitating nucleophilic attack during hydrazone formation. DFT studies show fluorine’s role in stabilizing charge-transfer complexes with biological targets .
- 4-Ethoxyphenyl group : The ethoxy moiety increases lipophilicity (logP ~2.8), improving membrane permeability. Its resonance effect modulates π-stacking interactions in enzyme active sites .
- Sulfanyl group : Acts as a hydrogen-bond donor and metal chelator, critical for inhibiting metalloenzymes (e.g., matrix metalloproteinases) .
Q. What strategies can address discrepancies in biological activity across in vitro models?
- Assay validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm target engagement .
- Solubility checks : Poor aqueous solubility may lead to false negatives; use DMSO stocks with <0.1% final concentration and confirm compound stability via LC-MS .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-ethoxyphenyl with 4-methylphenyl) to isolate substituent effects .
Q. Are there computational models predicting pharmacokinetic properties or target binding affinity?
- QSAR models : Predict logP, polar surface area, and bioavailability using descriptors like molar refractivity and H-bond acceptor count .
- Molecular docking : Simulate interactions with COX-2 or EGFR kinase domains; fluorine and sulfanyl groups show high docking scores in hydrophobic pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories; triazole rings exhibit strong π-cation interactions with lysine residues .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines?
- Cell line variability : Differences in membrane transporters (e.g., P-gp overexpression in resistant lines) may reduce intracellular accumulation. Verify uptake via fluorescent tagging .
- Metabolic interference : Some cell lines (e.g., HepG2) express high levels of CYP450 enzymes, accelerating compound metabolism. Use CYP inhibitors (e.g., ketoconazole) in parallel assays .
- Redox environment : Sulfanyl groups may act as pro-oxidants in high-ROS environments (e.g., A549 cells), confounding cytotoxicity results. Measure ROS levels with DCFH-DA probes .
Methodological Recommendations
- Synthetic reproducibility : Document reaction stoichiometry, catalyst batches, and purification steps to minimize variability .
- Biological triaging : Prioritize compounds with IC50 < 10 μM in primary screens for secondary validation (e.g., 3D tumor spheroid models) .
- Data transparency : Report negative results (e.g., inactive analogs) to refine structure-activity hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
